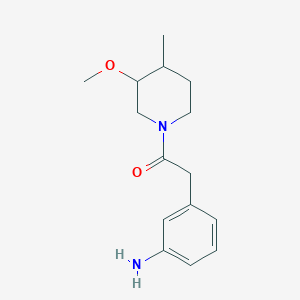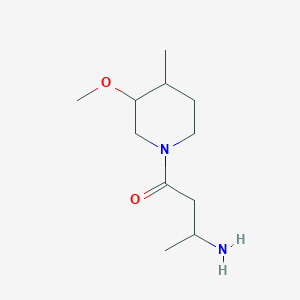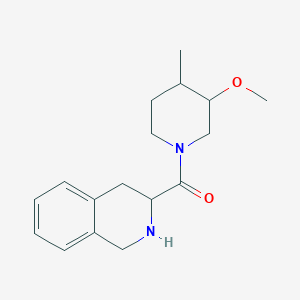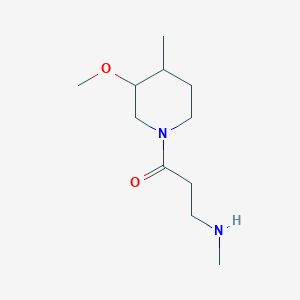![molecular formula C9H12F3NO4 B6628170 (2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid](/img/structure/B6628170.png)
(2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid is a synthetic organic compound characterized by its unique oxolane ring structure and the presence of a trifluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.
Carbamoylation: The methylcarbamoyl group is added through a reaction with methyl isocyanate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of continuous flow reactors to enhance reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-2,5-dione derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry
In chemistry, (2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, the compound’s trifluoroethyl group is of particular interest due to its potential to enhance the metabolic stability and bioavailability of drug candidates. It can be incorporated into pharmaceutical compounds to improve their pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism by which (2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity towards these targets, while the oxolane ring provides structural stability.
相似化合物的比较
Similar Compounds
(2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid: Unique due to its trifluoroethyl group and oxolane ring.
(2R,5S)-5-[methyl(ethyl)carbamoyl]oxolane-2-carboxylic acid: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.
(2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyrrolidine-2-carboxylic acid: Contains a pyrrolidine ring instead of an oxolane ring, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoroethyl group in this compound imparts unique properties such as increased metabolic stability and enhanced binding affinity in biological systems. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
(2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO4/c1-13(4-9(10,11)12)7(14)5-2-3-6(17-5)8(15)16/h5-6H,2-4H2,1H3,(H,15,16)/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPSZXUTNKDARF-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C(=O)C1CCC(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(F)(F)F)C(=O)[C@@H]1CC[C@@H](O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
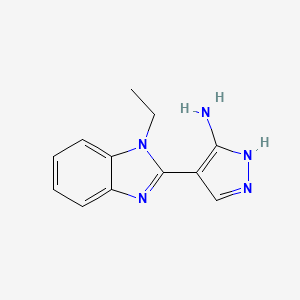
![4-[[Methyl-[(5-methylpyridin-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628095.png)
![1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B6628112.png)
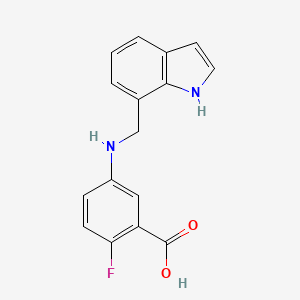
![2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B6628118.png)
![2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6628125.png)
![3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid](/img/structure/B6628131.png)
![5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6628134.png)
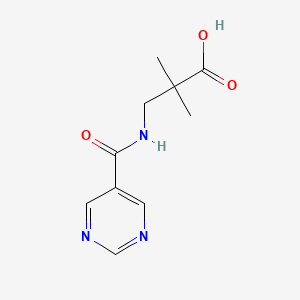
![[6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6628165.png)
